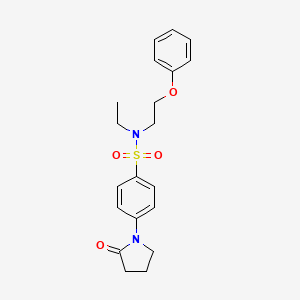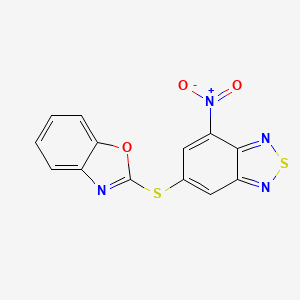![molecular formula C20H30N2O B11490940 Urea, 1-cyclopropylmethyl-3-[1-(3-isopropenylphenyl)-1-methylethyl]-1-propyl-](/img/structure/B11490940.png)
Urea, 1-cyclopropylmethyl-3-[1-(3-isopropenylphenyl)-1-methylethyl]-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA is a complex organic compound with a unique structure that includes cyclopropyl, propyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropylmethyl group, the introduction of the prop-1-en-2-yl group, and the final assembly of the urea moiety. Common reagents used in these steps include cyclopropylmethyl bromide, prop-1-en-2-yl magnesium bromide, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, often at elevated temperatures.
Reduction: Usually carried out in anhydrous conditions, often under inert atmosphere.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA exerts its effects involves interaction with specific molecular targets. For instance, it may bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of its antiproliferative activity against cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
Compared to these similar compounds, 3-(CYCLOPROPYLMETHYL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-3-PROPYLUREA has a unique combination of structural features that may confer distinct biological activities. Its cyclopropylmethyl group, for example, could enhance its binding affinity to certain molecular targets, while the prop-1-en-2-yl group might influence its reactivity and stability.
Properties
Molecular Formula |
C20H30N2O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-1-propylurea |
InChI |
InChI=1S/C20H30N2O/c1-6-12-22(14-16-10-11-16)19(23)21-20(4,5)18-9-7-8-17(13-18)15(2)3/h7-9,13,16H,2,6,10-12,14H2,1,3-5H3,(H,21,23) |
InChI Key |
IQISJWHDTSUROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11490864.png)
![5-Benzyl-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11490871.png)
![11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11490876.png)

![N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490896.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
![3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-](/img/structure/B11490904.png)
![3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490911.png)
![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11490918.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490921.png)
![3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11490922.png)

![4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490934.png)
